(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)

Signal Transduction Receptor Pharmacology Peptide Engineering

(D-Phe2)-VIP is a 28-aa VIP analog with D-Phe at position 2. This modification yields a competitive VPAC1/2 antagonist with extremely low intrinsic activity (0.09) and potent adenylate cyclase inhibition (Ki 0.1 µM). Its tissue-specific pharmacology—active in liver/pancreas but inert in pituitary—makes it an irreplaceable, non-substitutable tool for dissecting VIP signaling without receptor desensitization artifacts.

Molecular Formula C153H242N44O41S
Molecular Weight 3385.946
CAS No. 104051-15-2
Cat. No. B564333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)
CAS104051-15-2
Molecular FormulaC153H242N44O41S
Molecular Weight3385.946
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)N
InChIInChI=1S/C153H242N44O41S/c1-18-80(12)121(149(236)189-103(61-77(6)7)137(224)180-100(124(162)211)67-114(159)204)195-146(233)112(73-198)192-142(229)109(69-116(161)206)186-138(225)102(60-76(4)5)183-140(227)105(64-87-42-46-90(201)47-43-87)184-132(219)94(38-26-29-54-155)174-130(217)95(39-27-30-55-156)178-147(234)119(78(8)9)193-125(212)81(13)171-128(215)99(52-58-239-17)177-134(221)98(50-51-113(158)203)176-129(216)93(37-25-28-53-154)173-131(218)96(40-31-56-168-152(163)164)175-136(223)101(59-75(2)3)182-133(220)97(41-32-57-169-153(165)166)179-150(237)122(83(15)199)196-144(231)106(65-88-44-48-91(202)49-45-88)185-141(228)108(68-115(160)205)187-143(230)111(71-118(209)210)191-151(238)123(84(16)200)197-145(232)107(63-86-35-23-20-24-36-86)190-148(235)120(79(10)11)194-126(213)82(14)172-135(222)110(70-117(207)208)188-139(226)104(62-85-33-21-19-22-34-85)181-127(214)92(157)66-89-72-167-74-170-89/h19-24,33-36,42-49,72,74-84,92-112,119-123,198-202H,18,25-32,37-41,50-71,73,154-157H2,1-17H3,(H2,158,203)(H2,159,204)(H2,160,205)(H2,161,206)(H2,162,211)(H,167,170)(H,171,215)(H,172,222)(H,173,218)(H,174,217)(H,175,223)(H,176,216)(H,177,221)(H,178,234)(H,179,237)(H,180,224)(H,181,214)(H,182,220)(H,183,227)(H,184,219)(H,185,228)(H,186,225)(H,187,230)(H,188,226)(H,189,236)(H,190,235)(H,191,238)(H,192,229)(H,193,212)(H,194,213)(H,195,233)(H,196,231)(H,197,232)(H,207,208)(H,209,210)(H4,163,164,168)(H4,165,166,169)/t80-,81-,82-,83+,84+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,119-,120-,121-,122-,123-/m0/s1
InChIKeyARLABCAINBUJBS-UKNVBGQTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (D-Phe2)-VIP (CAS: 104051-15-2) – A High-Potency Partial Agonist and Competitive VIP Receptor Antagonist for Peptide Pharmacology Research


(D-Phe2)-VIP (CAS: 104051-15-2) is a 28-amino acid synthetic analog of Vasoactive Intestinal Peptide (VIP), characterized by the substitution of the second N-terminal residue with a D-phenylalanine enantiomer [1]. This stereochemical modification fundamentally alters its pharmacological profile, converting the native agonist into a high-affinity partial agonist and competitive antagonist at VIP receptors (VPAC1 and VPAC2) in various tissue systems . As a member of the secretin/glucagon superfamily, this compound is a critical tool for dissecting VIP receptor signaling pathways, particularly in studies requiring the selective, competitive inhibition of VIP-stimulated adenylate cyclase activity [1].

Why VIP Analogs Are Not Interchangeable: Evidence for (D-Phe2)-VIP's Unique Pharmacological Signature


Generic substitution among N-terminally modified VIP analogs is not scientifically valid due to profound, quantifiable differences in their intrinsic activity, competitive inhibition constants (Ki), and tissue-dependent efficacy [1]. Unlike other D-amino acid substitutions at the same position (e.g., [D-Arg2]VIP), which exhibit varying degrees of agonism or antagonism, (D-Phe2)-VIP demonstrates a distinct profile of extremely low partial agonism (0.09 intrinsic activity) coupled with potent, competitive inhibition of VIP-stimulated adenylate cyclase (Ki = 0.1 µM) [1]. Furthermore, its functional activity is exquisitely tissue-specific, being a partial agonist/antagonist in hepatic and pancreatic membranes but completely inactive in rat anterior pituitary homogenates [1]. This level of context-dependent pharmacology is not shared by its closest analogs, such as [D-Ser2]VIP or [D-His1]VIP, which act as more robust partial agonists [1]. These stark differences in potency, efficacy, and tissue selectivity render (D-Phe2)-VIP a uniquely characterized and irreplaceable pharmacological tool for specific VIP receptor studies.

Quantitative Differentiation Guide: (D-Phe2)-VIP (CAS 104051-15-2) vs. Other VIP Receptor Modulators


Intrinsic Activity: (D-Phe2)-VIP as an Ultra-Low Partial Agonist vs. Other D-Amino Acid Analogs

(D-Phe2)-VIP is a partial agonist with an intrinsic activity of 0.09, measured as a fraction of native VIP (1.0) in stimulating adenylate cyclase in rat hepatic membranes [1]. This is the lowest intrinsic activity reported among all tested N-terminal D-amino acid-substituted VIP analogs in this study [1]. This near-antagonist profile is quantitatively distinct from other analogs, which exhibit significantly higher residual agonist activity [1].

Signal Transduction Receptor Pharmacology Peptide Engineering

Competitive Antagonism Potency: Ki of (D-Phe2)-VIP vs. Other D-Amino Acid VIP Analogs

(D-Phe2)-VIP competitively inhibits VIP-stimulated adenylate cyclase activity in rat hepatic membranes with a Ki of 0.1 µM [1]. While direct Ki values for all other D-amino acid analogs in this exact assay are not reported, the same study identifies (D-Phe2)-VIP and [D-Arg2]VIP as the only two peptides acting solely as partial agonists capable of competitive inhibition in this tissue, with (D-Phe2)-VIP having a substantially lower intrinsic activity [1]. This establishes its primary functional role as a competitive antagonist with a defined, low-micromolar Ki [1].

Drug Discovery Competitive Antagonist Enzyme-Linked Assays

Tissue-Specific Functional Selectivity: (D-Phe2)-VIP Activity in Liver vs. Pituitary

(D-Phe2)-VIP exhibits a stark, tissue-dependent functional dichotomy: it is a partial agonist and competitive antagonist in rat hepatic and pancreatic membranes, but is completely inactive and unable to inhibit VIP-stimulated adenylate cyclase activity in male rat anterior pituitary homogenates [1]. This is in contrast to analogs like [D-Ser2]VIP and [D-His1]VIP, which maintain partial agonist activity in both hepatic and pituitary tissues [1].

Tissue-Specific Pharmacology VIP Receptor Subtypes Endocrine Research

Comparative Antagonist Binding Profile: Discrimination by Liver VIP Receptors

Rat liver VIP receptors discriminate between the two antagonists [D-Phe2]VIP and [D-Arg2]VIP, whereas brain and pituitary receptors do not [1]. Both antagonists bound weakly and nonselectively to all receptor preparations tested [1]. This finding suggests that the liver VIP receptor possesses distinct recognition properties that are not present in central VIP receptors, making [D-Phe2]VIP a valuable tool for probing these peripheral binding site differences [1].

Receptor Binding Pharmacokinetics Molecular Pharmacology

Validated Research Applications for (D-Phe2)-VIP (CAS 104051-15-2)


Probing VIP Receptor Signal Transduction in Peripheral Tissues with Minimal Background Agonism

In studies of VIP-stimulated adenylate cyclase activity in hepatic or pancreatic membrane preparations, (D-Phe2)-VIP is the preferred tool for competitive blockade. Its exceptionally low intrinsic activity (0.09) ensures that any observed inhibition of cAMP production is due to antagonism rather than receptor desensitization or a complex agonist/antagonist interplay, as would be the case with higher-efficacy partial agonists like [D-Ser2]VIP (intrinsic activity 0.80) [1].

Delineating Central vs. Peripheral VIP Receptor Pharmacology

Researchers investigating tissue-specific VIP receptor function can utilize (D-Phe2)-VIP's unique inactivity in pituitary membranes. By comparing its effects in peripheral tissues (liver, pancreas) where it acts as an antagonist, to its lack of effect in the pituitary, scientists can selectively modulate peripheral VIP signaling in mixed or in vivo systems without directly interfering with central VIPergic pathways [1].

Characterizing Novel VIP Receptor Subtypes or Mutants via Differential Antagonist Recognition

For groups expressing novel or mutated VIP receptors (VPAC1, VPAC2) in cell lines, (D-Phe2)-VIP serves as a critical pharmacological fingerprinting tool. Its weak, nonselective binding and unique discrimination by the liver receptor [2] provide a benchmark against which the pharmacological profile of new receptor constructs can be compared, helping to confirm identity or identify functional shifts in receptor recognition properties.

A Benchmark Low-Efficacy Partial Agonist in Peptide Structure-Activity Relationship (SAR) Studies

In peptide engineering and SAR programs aiming to develop more potent and selective VIP receptor antagonists, (D-Phe2)-VIP serves as a key reference compound. Its quantifiable properties—Ki of 0.1 µM and intrinsic activity of 0.09—provide a well-characterized baseline for evaluating the impact of further N-terminal modifications on both antagonist potency and residual agonist activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (D-PHE2)-VIP (HUMAN, BOVINE, PORCINE, RAT)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.